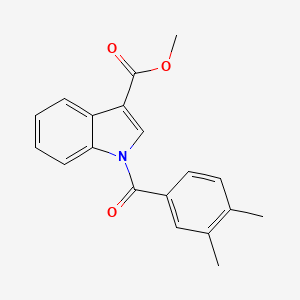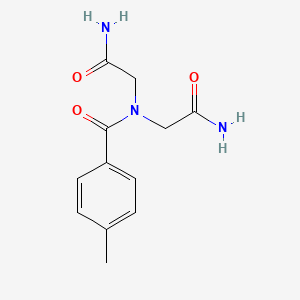
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate exhibits its cytotoxic activity by inducing apoptosis in cancer cells. It acts as a potent inhibitor of tubulin polymerization, which is essential for cell division. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and subsequent apoptosis.
Biochemical and Physiological Effects:
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been reported to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its high purity level, which ensures reproducibility of results. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is also relatively stable and can be easily stored for long periods without degradation. However, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has some limitations, such as its low solubility in water, which may limit its application in some experiments. In addition, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is relatively expensive compared to other indole derivatives, which may be a factor to consider when planning experiments.
Direcciones Futuras
There are several future directions for the use of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in scientific research. One potential application is in the development of novel anticancer agents based on the structure of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate. Another direction is the synthesis of functional materials using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate as a building block. In addition, further studies are needed to elucidate the mechanism of action of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate is relatively simple, and it exhibits cytotoxic activity against a wide range of cancer cell lines. methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,4-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base. The reaction yields methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been studied as a potential anticancer agent, as it exhibits cytotoxic activity against a wide range of cancer cell lines. In material science, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been utilized as a versatile reagent for the synthesis of various indole derivatives.
Propiedades
IUPAC Name |
methyl 1-(3,4-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-9-14(10-13(12)2)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNNXZZXGGGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)

![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
